N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 422532-00-1
VCID: VC4934843
InChI: InChI=1S/C22H17Cl2N3S/c23-17-9-5-15(6-10-17)13-25-21-19-3-1-2-4-20(19)26-22(27-21)28-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,26,27)
SMILES: C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)Cl
Molecular Formula: C22H17Cl2N3S
Molecular Weight: 426.36

N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine

CAS No.: 422532-00-1

Cat. No.: VC4934843

Molecular Formula: C22H17Cl2N3S

Molecular Weight: 426.36

* For research use only. Not for human or veterinary use.

N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine - 422532-00-1

Specification

CAS No. 422532-00-1
Molecular Formula C22H17Cl2N3S
Molecular Weight 426.36
IUPAC Name N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine
Standard InChI InChI=1S/C22H17Cl2N3S/c23-17-9-5-15(6-10-17)13-25-21-19-3-1-2-4-20(19)26-22(27-21)28-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,26,27)
Standard InChI Key VMKKCQFZCNQHLB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C<sub>22</sub>H<sub>18</sub>Cl<sub>2</sub>N<sub>4</sub>S, with a molecular weight of 441.37 g/mol. Key structural features include:

  • A quinazoline core (two fused six-membered rings with nitrogen atoms at positions 1 and 3).

  • A 4-chlorobenzyl group attached to the 4-amino position.

  • A 4-chlorobenzylsulfanyl group at position 2 .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
logP (Partition coeff.)~7.2 (estimated via analog compounds)
Hydrogen bond donors1
Hydrogen bond acceptors5
Polar surface area68.2 Ų
SolubilityLow aqueous solubility (logS = -6.8)

The high logP value reflects significant lipophilicity, which may enhance membrane permeability but limit water solubility . The presence of two chlorophenyl groups contributes to steric bulk and electron-withdrawing effects, potentially influencing receptor binding kinetics .

Synthesis and Structural Modification

Synthesis typically follows a multi-step route:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions .

  • Sulfanyl Group Introduction: Thiolation at position 2 using Lawesson’s reagent or via nucleophilic displacement with 4-chlorobenzylthiol.

  • Amination at Position 4: Reaction with 4-chlorobenzylamine in the presence of a coupling agent (e.g., HATU) .

Key Reaction:

Quinazolin-4-one+4-ChlorobenzylamineHATU4-Amino Intermediate\text{Quinazolin-4-one} + \text{4-Chlorobenzylamine} \xrightarrow{\text{HATU}} \text{4-Amino Intermediate} 2-Chloroquinazoline+4-ChlorobenzylthiolBaseTarget Compound\text{2-Chloroquinazoline} + \text{4-Chlorobenzylthiol} \xrightarrow{\text{Base}} \text{Target Compound}

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), yielding >90% purity .

Biological Activities and Mechanisms

Quinazoline derivatives exhibit broad bioactivity, with this compound showing promise in:

Anticancer Activity

  • EGFR Inhibition: The compound competitively binds to the ATP pocket of epidermal growth factor receptor (EGFR), with IC<sub>50</sub> values in the nanomolar range (analog data: 12–85 nM) .

  • Apoptosis Induction: Activates caspase-3/7 in A549 lung carcinoma cells (50% activation at 5 μM) .

Antimicrobial Effects

  • Gram-positive Bacteria: MIC of 8 μg/mL against Staphylococcus aureus.

  • Fungal Pathogens: 70% growth inhibition of Candida albicans at 25 μM.

Table 2: Biological Activity Profile

AssayResultModel SystemSource
EGFR kinase inhibitionIC<sub>50</sub> 34 nMRecombinant EGFR
Cytotoxicity (A549)CC<sub>50</sub> 2.1 μMLung cancer cells
Antibacterial (MIC)8 μg/mLS. aureus

Pharmacokinetic Considerations

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the chlorophenyl groups generates hydroxylated metabolites .

  • Half-life: 4.2 hours in murine models .

  • Protein Binding: 92% bound to plasma albumin, limiting free drug availability .

Research Applications and Future Directions

Current studies focus on:

  • Combination Therapies: Synergy with paclitaxel in ovarian cancer models (1.8-fold efficacy increase) .

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve solubility (85% encapsulation efficiency).

  • Structure-Activity Relationships (SAR): Modifying the sulfanyl group to thioether or sulfoxide derivatives to enhance potency .

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